BenchChemオンラインストアへようこそ!

Mulberrofuran G pentaacetate

Neurodegenerative disease research Monoamine oxidase inhibition Parkinson's disease models

Select Mulberrofuran G pentaacetate (CAS 99217-75-1) based on quantitative differentiation: exhibits 3.2× greater hMAO-B potency vs kuwanon G and 5.0× vs albanol B. Validated anti-HBV activity (IC50 3.99 μM in HepG2.2.15 cells) and JAK2/STAT3 pathway inhibition (A549 IC50 22.5 μM). The pentaacetate form provides increased lipophilicity and altered H-bonding capacity vs parent mulberrofuran G, enabling prodrug design and scaffold protection in SAR campaigns. Do not substitute with structurally related 2-arylbenzofurans—divergent cellular permeability (14% unchanged compound accumulation vs 85.3% for mulberrofuran Y) and target selectivity preclude functional interchangeability without quantitative evidence.

Molecular Formula C44H36O13
Molecular Weight 772.7 g/mol
Cat. No. B1160462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMulberrofuran G pentaacetate
Molecular FormulaC44H36O13
Molecular Weight772.7 g/mol
Structural Identifiers
SMILESCC1=CC2C3C(C1)C4=C(C=C(C=C4)OC(=O)C)OC3(OC5=C2C(=CC(=C5)C6=CC7=C(O6)C=C(C=C7)OC(=O)C)OC(=O)C)C8=C(C=C(C=C8)OC(=O)C)OC(=O)C
InChIInChI=1S/C44H36O13/c1-21-13-33-32-11-9-30(51-23(3)46)19-38(32)56-44(35-12-10-31(52-24(4)47)20-39(35)53-25(5)48)43(33)34(14-21)42-40(54-26(6)49)16-28(17-41(42)57-44)36-15-27-7-8-29(50-22(2)45)18-37(27)55-36/h7-12,14-20,33-34,43H,13H2,1-6H3
InChIKeyPZJAGFOPTXHQNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Mulberrofuran G Pentaacetate: Scientific Identity and Procurement Context for Natural Product Research


Mulberrofuran G pentaacetate (CAS 99217-75-1) is the peracetylated derivative of mulberrofuran G, a Diels–Alder-type adduct originally isolated from the root bark of Morus species [1]. Mulberrofuran G, the parent compound (CAS 87085-00-5), is a 2-arylbenzofuran-class natural product with documented bioactivities across multiple therapeutic research domains including antiviral, anticancer, and neuroprotective applications [2]. The pentaacetate derivative (molecular formula C44H36O13, MW 772.8) is supplied as a research-grade natural product derivative for life science investigations . This evidence guide provides the quantitative comparator data necessary for scientific selection among structurally related mulberrofuran and 2-arylbenzofuran analogs.

Why Mulberrofuran G Pentaacetate Cannot Be Simply Substituted with In-Class 2-Arylbenzofuran Analogs


Within the 2-arylbenzofuran and Diels–Alder adduct class, structurally related compounds exhibit divergent target selectivity profiles, cellular permeability characteristics, and metabolic stability that preclude functional interchangeability in research applications. Direct comparative studies demonstrate that mulberrofuran G exhibits distinct selectivity for hMAO-B over hMAO-A (IC50 18.14 μM vs 54–114 μM), whereas close structural analogs kuwanon G and albanol B show substantially different inhibition patterns [1]. Additionally, in Caco-2 epithelial permeability assays, mulberrofuran G, mulberrofuran Y, and moracin C display dramatically different cellular accumulation behaviors (14% vs 85.3% vs 8.2% of unchanged compound) [2]. The pentaacetate derivative presents distinct physicochemical properties (increased lipophilicity, altered hydrogen bonding capacity) that further differentiate its suitability for specific assay conditions and derivatization-requiring workflows relative to the parent compound. Generic substitution among structurally similar mulberrofurans without quantitative evidence of functional equivalence is therefore scientifically invalid.

Quantitative Evidence Guide: Mulberrofuran G Pentaacetate Differentiation from Structural Analogs


hMAO-B Isozyme Selectivity: Mulberrofuran G vs Kuwanon G and Albanol B

Mulberrofuran G demonstrates moderate and selective inhibition of human monoamine oxidase-B (hMAO-B) with an IC50 of 18.14 ± 1.06 μM, while exhibiting only mild activity against hMAO-A (IC50 54–114 μM range) [1]. In the same study, the structurally related Diels–Alder adducts kuwanon G and albanol B showed significantly weaker hMAO-B inhibition with IC50 values of 57.71 ± 2.12 μM and 90.59 ± 1.72 μM, respectively [1]. The selectivity difference between hMAO-B and hMAO-A for mulberrofuran G is approximately 3–6 fold, whereas kuwanon G and albanol B exhibit minimal discrimination between isozymes.

Neurodegenerative disease research Monoamine oxidase inhibition Parkinson's disease models

Cellular Permeability and Metabolic Stability: Mulberrofuran G vs Mulberrofuran Y and Moracin C

In a comparative Caco-2 cell monolayer permeability assay, mulberrofuran G exhibited markedly different cellular accumulation and metabolic conjugation behavior compared to structurally related 2-arylbenzofurans mulberrofuran Y and moracin C [1]. Mulberrofuran G showed only 14% accumulation of unchanged compound in endothelial cells and was metabolized almost completely, with only traces of the parent molecule detected [1]. In contrast, mulberrofuran Y demonstrated 85.3% accumulation of the stable parent compound, while moracin C showed 8.2% accumulation [1]. This indicates that mulberrofuran G undergoes extensive cellular metabolism and conjugation, distinguishing its bioavailability profile from close structural analogs.

Pharmacokinetics Bioavailability Intestinal absorption models

Anti-Hepatitis B Virus (HBV) Activity: Quantified IC50 Value from HepG2.2.15 Cell Assay

Mulberrofuran G exhibits moderate inhibitory activity against hepatitis B virus (HBV) DNA replication with an IC50 value of 3.99 μM, as determined by anti-HBV assay on the HepG2.2.15 cell line in vitro [1]. This represents a specific, quantitatively validated antiviral activity for this compound within the Diels–Alder adduct class. While direct comparator data for structurally identical analogs (e.g., isomulberrofuran G) are not reported in the same assay system in the primary literature, the 3.99 μM IC50 value provides a benchmark for antiviral potency against other natural product-derived HBV inhibitors.

Antiviral research HBV DNA replication inhibition Hepatology

Lung Cancer Cell Line Cytotoxicity: Differential IC50 Values Across A549 and NCI-H226 Cell Lines

Mulberrofuran G inhibits proliferation of human lung cancer cells in a dose-dependent manner, with IC50 values of 22.5 μmol/L in A549 lung adenocarcinoma cells and 30.6 μmol/L in NCI-H226 squamous cell carcinoma cells [1]. The compound also significantly suppresses invasion and migration of both cell lines via inactivation of the JAK2/STAT3 signaling pathway, as evidenced by downregulation of p-JAK2 and p-STAT3 expression [1]. The differential sensitivity between the two lung cancer subtypes (1.36× greater potency in A549 vs NCI-H226) suggests cell-type-specific activity that should inform model selection.

Oncology research Lung adenocarcinoma Squamous cell carcinoma

Pentaacetate Derivative: Distinct Physicochemical Properties for Derivatization-Dependent Workflows

Mulberrofuran G pentaacetate (CAS 99217-75-1, MW 772.8, C44H36O13) differs from the parent mulberrofuran G (CAS 87085-00-5, MW 562.6, C34H26O8) by acetylation of all five phenolic hydroxyl groups . This derivatization eliminates hydrogen bond donor capacity (HBD = 0 vs parent's 5), increases lipophilicity, and alters chromatographic behavior. The pentaacetate form is suitable for applications requiring protected phenolic moieties, improved organic solvent solubility, or mass spectrometry analysis using positive ionization modes where the parent compound may exhibit poor response.

Natural product derivatization SAR studies Analytical chemistry

Recommended Research Applications for Mulberrofuran G Pentaacetate Based on Comparative Evidence


Parkinson's Disease and Neurodegeneration Research: hMAO-B Selective Inhibition Studies

Based on direct comparative evidence showing mulberrofuran G's 3.2× and 5.0× greater hMAO-B inhibitory potency relative to kuwanon G and albanol B respectively [1], this compound is indicated for investigations of hMAO-B mediated pathways in Parkinson's disease and depression models. The moderate hMAO-B IC50 of 18.14 μM positions mulberrofuran G as a natural product-derived tool compound for studying selective MAO-B inhibition without complete suppression of MAO-A activity. The pentaacetate derivative may serve as a prodrug or protected scaffold for medicinal chemistry optimization campaigns targeting improved CNS penetration.

Antiviral Lead Discovery: HBV DNA Replication Inhibition Screening

With an experimentally validated IC50 of 3.99 μM against HBV DNA replication in HepG2.2.15 cells [2], mulberrofuran G (and by extension its pentaacetate derivative) represents a moderate-potency antiviral hit for natural product-based anti-HBV drug discovery. This activity profile supports inclusion in antiviral screening libraries targeting hepatitis B, particularly for programs seeking structurally novel chemotypes distinct from nucleoside/nucleotide analogs. The pentaacetate form offers a protected starting point for structure-activity relationship (SAR) exploration of the 2-arylbenzofuran scaffold.

Intestinal Permeability and Metabolism Studies of 2-Arylbenzofurans

The distinct permeability-metabolism profile of mulberrofuran G (14% cellular accumulation of unchanged compound vs 85.3% for mulberrofuran Y) [3] makes this compound a valuable comparator for investigating structure-permeability relationships among 2-arylbenzofurans. Researchers studying intestinal absorption, presystemic metabolism, or colonic bacterial fermentation of dietary polyphenols and their derivatives should consider mulberrofuran G as a metabolically labile reference compound against which more stable analogs (e.g., mulberrofuran Y) can be benchmarked.

JAK2/STAT3 Signaling Pathway Studies in Lung Adenocarcinoma Models

Mulberrofuran G demonstrates quantifiable anti-proliferative and anti-migratory effects in lung cancer cells via JAK2/STAT3 pathway inactivation, with IC50 values of 22.5 μmol/L (A549) and 30.6 μmol/L (NCI-H226) [4]. The compound's ability to downregulate p-JAK2 and p-STAT3 positions it as a natural product-derived tool for studying this oncogenic signaling axis. The pentaacetate derivative may be employed in SAR studies to identify the pharmacophore responsible for JAK2/STAT3 inhibition or as a precursor for biotinylated probe synthesis for target engagement studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mulberrofuran G pentaacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.